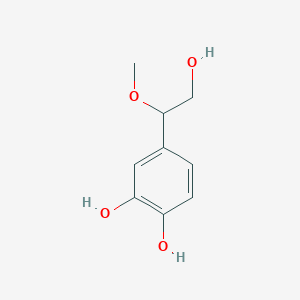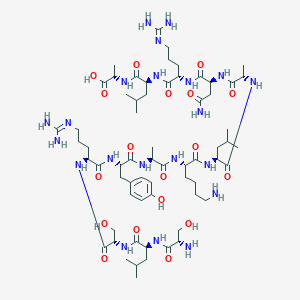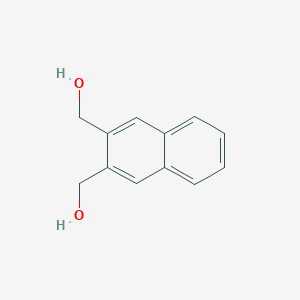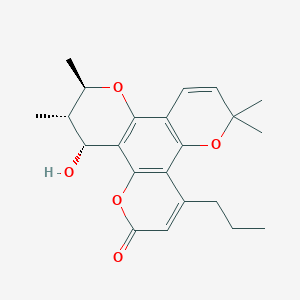
4-(2-Hydroxy-1-methoxyethyl)benzene-1,2-diol
Overview
Description
4-(2-Hydroxy-1-methoxyethyl)benzene-1,2-diol (4-HMBD) is an important organic compound that has been studied extensively over the past few decades due to its potential applications in science and medicine. 4-HMBD is a versatile, low-toxicity compound that can be used for a wide range of synthetic and medicinal applications.
Scientific Research Applications
Lignin Chemistry and Environmental Implications
- Lignin Acidolysis Mechanism : Research has explored the acidolysis mechanisms of dimeric non-phenolic β-O-4-type lignin model compounds. A study demonstrated the significant role of the γ-hydroxymethyl group in these processes, revealing insights into lignin breakdown and potential applications in biomass conversion technologies (T. Yokoyama, 2015).
Biodegradation and Pollution Treatment
- Biodegradation of Pollutants : Investigations into the biodegradation of polycyclic aromatic hydrocarbons (PAHs) have identified microbial strains capable of degrading pollutants like pyrene. Mycobacterium strains, in particular, have shown efficiency in degrading pyrene, a compound with structural similarities to 4-(2-Hydroxy-1-methoxyethyl)benzene-1,2-diol, highlighting the potential for bioremediation applications (Mohammad Qutob et al., 2022).
Health and Biological Effects
- Antimicrobial Properties : Monoterpenes, including compounds structurally related to this compound, have been studied for their antimicrobial properties. p-Cymene, for example, is a monoterpene with significant antimicrobial effects, suggesting potential health applications for similar compounds (A. Marchese et al., 2017).
Oxidative Stress Biomarkers
- Bioactive Marker of Oxidative Stress : Studies have identified compounds like 4-hydroxynonenal, which share functional groups with this compound, as bioactive markers of oxidative stress. These findings support the role of similar compounds in signaling oxidative stress in biological systems (N. Žarković, 2003).
Flame Retardants and Safety
- Novel Brominated Flame Retardants : Research into novel brominated flame retardants, including those related to the chemical structure of this compound, has emphasized their occurrence in indoor environments and their potential risks, underscoring the need for further studies on their safety and environmental impact (E. A. Zuiderveen et al., 2020).
properties
IUPAC Name |
4-(2-hydroxy-1-methoxyethyl)benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-13-9(5-10)6-2-3-7(11)8(12)4-6/h2-4,9-12H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTLCGMGZCXRMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CO)C1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10625425 | |
| Record name | 4-(2-Hydroxy-1-methoxyethyl)benzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10625425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
577976-26-2 | |
| Record name | 4-(2-Hydroxy-1-methoxyethyl)benzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10625425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Benzamide,N-[2-hydrazinylidene-4-(4-methoxyphenyl)-1(2H)-pyrimidinyl]-](/img/structure/B141879.png)

![5-(4-Amino-phenyl)-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B141884.png)



